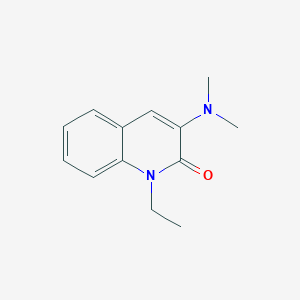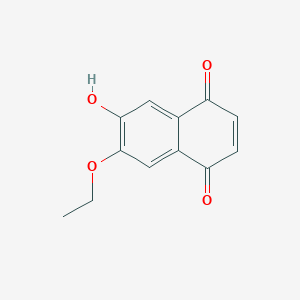
4-Quinolinecarboxylic acid, 3-fluoro-5,7-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-5,7-dimethylquinoline-4-carboxylic acid is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse applications in medicinal and industrial chemistry. The incorporation of a fluorine atom into the quinoline structure often enhances its biological activity and provides unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-5,7-dimethylquinoline-4-carboxylic acid typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using eco-friendly and reusable catalysts. Microwave-assisted synthesis and solvent-free reaction conditions are also employed to enhance yield and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-fluoro-5,7-dimethylquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves the replacement of a halogen atom with another substituent.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups at the fluorine or methyl positions .
Aplicaciones Científicas De Investigación
3-fluoro-5,7-dimethylquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing enzyme inhibitors and receptor antagonists.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-fluoro-5,7-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The incorporation of a fluorine atom enhances its binding affinity and selectivity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
3-fluoroquinoline: Lacks the additional methyl groups present in 3-fluoro-5,7-dimethylquinoline-4-carboxylic acid.
3,5-difluoroquinoline: Contains an additional fluorine atom compared to 3-fluoro-5,7-dimethylquinoline-4-carboxylic acid.
7-fluoro-4-(diethylamino-1-methylbutylamino)quinoline: A more complex derivative with additional functional groups.
Uniqueness
3-fluoro-5,7-dimethylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
834884-23-0 |
|---|---|
Fórmula molecular |
C12H10FNO2 |
Peso molecular |
219.21 g/mol |
Nombre IUPAC |
3-fluoro-5,7-dimethylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C12H10FNO2/c1-6-3-7(2)10-9(4-6)14-5-8(13)11(10)12(15)16/h3-5H,1-2H3,(H,15,16) |
Clave InChI |
RYDSEMGTBCYQSG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1)N=CC(=C2C(=O)O)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Acetamide, N-[2-(6-hydroxy-1H-indol-3-yl)ethyl]-](/img/structure/B11888223.png)
![6-(2,2-Difluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11888232.png)


